molecular formula C34H38N4O4 B14724835 21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester CAS No. 10591-30-7

21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester

Cat. No.: B14724835
CAS No.: 10591-30-7
M. Wt: 566.7 g/mol
InChI Key: MVVHRJDQXXFHDL-UHFFFAOYSA-N
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Description

21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its unique molecular arrangement, which includes multiple methyl groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester typically involves esterification reactions. One common method includes the reaction of 21H,18-dipropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 21H,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, dimethyl ester
  • Mesoporphyrin ix dimethyl ester
  • 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester

Uniqueness

21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester is unique due to its specific ester functionalities and the presence of multiple methyl groups

Properties

CAS No.

10591-30-7

Molecular Formula

C34H38N4O4

Molecular Weight

566.7 g/mol

IUPAC Name

ethyl 3-[18-(3-ethoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C34H38N4O4/c1-7-41-33(39)11-9-25-21(5)29-16-24-13-19(3)27(35-24)15-23-14-20(4)28(36-23)17-30-22(6)26(10-12-34(40)42-8-2)32(38-30)18-31(25)37-29/h13-18,35-36H,7-12H2,1-6H3

InChI Key

MVVHRJDQXXFHDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC3=CC(=C(N3)C=C4C=C(C(=CC5=NC(=CC1=N2)C(=C5C)CCC(=O)OCC)N4)C)C)C

Origin of Product

United States

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